molecular formula C14H16ClN3OS B2992121 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one CAS No. 897471-76-0

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2992121
CAS No.: 897471-76-0
M. Wt: 309.81
InChI Key: AJLGQHBQMXOKGC-UHFFFAOYSA-N
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Description

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Chemical Reactions Analysis

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects . Additionally, it can interact with DNA and proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activities.

Properties

IUPAC Name

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c1-2-13(19)17-5-7-18(8-6-17)14-16-11-4-3-10(15)9-12(11)20-14/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLGQHBQMXOKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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